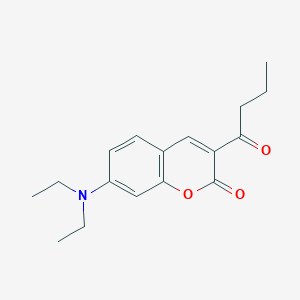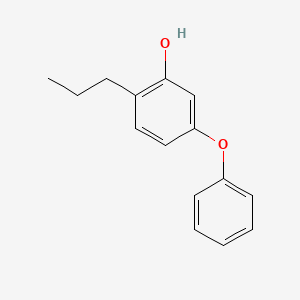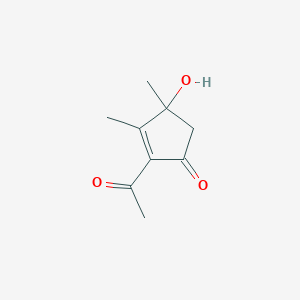![molecular formula C16H28OSi2 B12581301 Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- CAS No. 645391-88-4](/img/structure/B12581301.png)
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both alkyne and allyl groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- typically involves multiple steps. One common method starts with the preparation of the alkyne and allyl precursors. These precursors are then subjected to hydrosilylation reactions, where a silicon-hydrogen bond is added across the carbon-carbon multiple bonds in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds; reactions are often performed in aprotic solvents like tetrahydrofuran.
Major Products Formed
科学研究应用
Chemistry
In chemistry, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with tailored properties.
Biology and Medicine
In biology and medicine, this compound can be used in the development of drug delivery systems. The presence of silicon in the molecule can enhance the biocompatibility and stability of the drug delivery vehicles.
Industry
In industrial applications, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is utilized in the production of advanced materials such as coatings, adhesives, and sealants
作用机制
The mechanism of action of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- involves its interaction with molecular targets through its reactive silicon center. The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of stable complexes. These interactions can influence various molecular pathways, depending on the specific application and environment.
相似化合物的比较
Similar Compounds
- Silane, [dimethyl(2-propenyloxy)silyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1-octynyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]dimethyl-
Uniqueness
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- stands out due to its combination of alkyne and allyl groups, which provide unique reactivity and versatility. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
属性
CAS 编号 |
645391-88-4 |
|---|---|
分子式 |
C16H28OSi2 |
分子量 |
292.56 g/mol |
IUPAC 名称 |
dimethyl-prop-2-enoxy-(8-trimethylsilylocta-1,7-diynyl)silane |
InChI |
InChI=1S/C16H28OSi2/c1-7-14-17-19(5,6)16-13-11-9-8-10-12-15-18(2,3)4/h7H,1,8-11,14H2,2-6H3 |
InChI 键 |
UZWVYGZVFHUNIQ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCCCCC#C[Si](C)(C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)-2-(methylsulfanyl)ethan-1-one](/img/structure/B12581273.png)

![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)


